molecular formula C19H28N2O6 B7959321 methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate

methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate

Cat. No.: B7959321
M. Wt: 380.4 g/mol
InChI Key: DWYSRIJWRASDRW-OAHLLOKOSA-N
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Description

Methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate is a synthetic organic compound known for its distinctive chemical structure. It is characterized by the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These protecting groups are often used to shield reactive amines during chemical synthesis, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves several steps:

  • Starting Materials: The process begins with commercially available amino acids or their derivatives.

  • Protection of Amino Groups: The amine groups are protected using benzyloxycarbonyl chloride and tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.

  • Coupling Reaction: The protected amino acids are then coupled using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

  • Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Automation and continuous flow synthesis are often employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate undergoes various reactions, including:

  • Hydrolysis: The ester and protecting groups can be hydrolyzed under acidic or basic conditions.

  • Oxidation and Reduction: While the compound itself is relatively stable, its derivatives can undergo oxidation or reduction depending on the functional groups present.

  • Substitution Reactions: The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed to unmask the amines, allowing further functionalization.

Common Reagents and Conditions

  • Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

  • Deprotection: Trifluoroacetic acid (TFA) for tert-butoxycarbonyl removal and hydrogenolysis for benzyloxycarbonyl removal using palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

  • Hydrolysis Products: Free amino acids or their derivatives.

  • Deprotection Products: Unprotected amines ready for further chemical modifications.

Scientific Research Applications

Methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate is utilized in various scientific fields:

  • Chemistry: As an intermediate in the synthesis of complex organic molecules and peptides.

  • Biology: In the study of enzyme-substrate interactions where protected amino acids are used.

  • Medicine: For the development of pharmaceuticals, particularly in peptide-based drugs.

  • Industry: In the manufacturing of fine chemicals and as a building block for more elaborate chemical entities.

Mechanism of Action

The compound itself is primarily a synthetic intermediate and does not have a direct mechanism of action. upon deprotection, the resulting free amines can interact with biological targets, participating in biochemical pathways or serving as substrates for enzymes.

Comparison with Similar Compounds

Compared to other amino acid derivatives, methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate stands out due to its dual protecting groups, providing greater control over sequential deprotection and functionalization processes.

List of Similar Compounds

  • Methyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butyloxy)carbonyl]amino}hexanoate.

  • Ethyl (2R)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate.

This unique structure and reactivity make it a valuable tool in synthetic organic chemistry.

Properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(24)21-15(16(22)25-4)11-8-12-20-17(23)26-13-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,20,23)(H,21,24)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYSRIJWRASDRW-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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